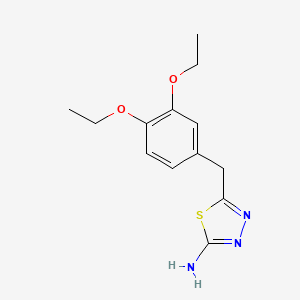

![molecular formula C15H21N3O B5629652 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multi-step chemical reactions, starting from simple precursors. For example, benzimidazole ligands with variable second-coordination spheres are synthesized through reductive amination reactions, utilizing specific synthons such as 1-methyl-2-carboxaldehyde, which further react with primary and secondary amines in the presence of sodium cyanoborohydride (Lionel Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was established to understand the conformation of the molecule, revealing that the benzimidazole ring system is nearly planar (S. Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity of benzimidazole compounds with different reagents can lead to the formation of ligands with second coordination sphere functional groups, highlighting their versatile chemical behavior (Lionel Cheruzel et al., 2011).

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. Some benzimidazole derivatives have been found to induce apoptosis, a process of programmed cell death, in cancer cells. Other benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Safety and Hazards

Direcciones Futuras

The future directions for the study of benzimidazole derivatives are vast. Researchers are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety . Furthermore, the details of the docking studies aided in the prediction of protein binding . This opens up new possibilities for the development of benzimidazole derivatives as potential therapeutic agents.

Propiedades

IUPAC Name |

N-[(1-ethylbenzimidazol-2-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-5-18-12-9-7-6-8-11(12)17-13(18)10-16-14(19)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPABYRMTWUZZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

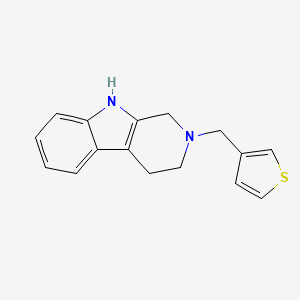

![4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5629571.png)

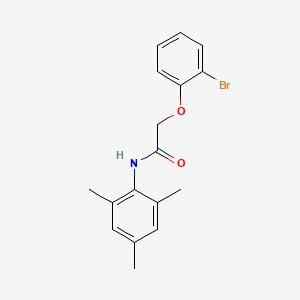

![methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5629577.png)

![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)

![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5629594.png)

![2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5629599.png)

![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)

![2-methyl-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5629611.png)

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone](/img/structure/B5629669.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B5629674.png)